molecular formula C30H38N4O4 B1671370 艾派西班 CAS No. 872599-83-2

艾派西班

货号 B1671370
CAS 编号: 872599-83-2
分子量: 518.6 g/mol
InChI 键: UWHCWRQFNKUYCG-QUZACWSFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epelsiban (INN, USAN, code name GSK-557,296-B) is an orally bioavailable drug which acts as a selective and potent oxytocin receptor antagonist . It was initially developed by GlaxoSmithKline (GSK) for the treatment of premature ejaculation in men and then as an agent to enhance embryo or blastocyst implantation in women undergoing embryo or blastocyst transfer associated with in vitro fertilization (IVF) .


Synthesis Analysis

The synthesis of Epelsiban and its derivatives could be achieved through Ugi reactions . The cyclic dipeptide Epelsiban is formed by cyclizing the corresponding linear dipeptide . The linear peptide is formed by the four-component Ugi reaction of the carboxybenzyl (Cbz) protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile .


Molecular Structure Analysis

Epelsiban has a molecular formula of C30H38N4O4 . The average mass is 518.647 Da and the monoisotopic mass is 518.289307 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Epelsiban are part of the Ugi reactions . These reactions are multicomponent reactions that involve the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide .


Physical And Chemical Properties Analysis

Epelsiban has a molecular formula of C30H38N4O4 . The average mass is 518.647 Da and the monoisotopic mass is 518.289307 Da . It has 4 defined stereocentres .

科学研究应用

健康女性志愿者的药代动力学

一项研究调查了艾派西班的药代动力学,重点关注其在健康女性志愿者中的吸收和消除。研究观察到艾派西班很容易被吸收,母体药物及其代谢物 GSK2395448 都迅速出现在血浆中。两种物质的消除半衰期相对较短,暴露的代谢物:母体药物比率表明 GSK2395448 是艾派西班的主要代谢物。本研究提供了对艾派西班代谢和排泄的宝贵见解,这对于了解其治疗应用至关重要 (Mahar et al., 2015).

高剂量药代动力学研究

另一项研究项目探讨了健康女性志愿者中高剂量艾派西班的药代动力学。该研究重点关注身体在单日和多日以较高剂量给药时如何处理艾派西班。结果发现,艾派西班及其代谢物的药代动力学曲线在所有给药剂量下保持线性,并且该药物在这些较高剂量下通常耐受性良好。这些信息对于确定艾派西班在不同剂量水平下的安全性和有效性至关重要 (Mahar et al., 2018).

催产素拮抗剂的开发和评估

一项关于催产素拮抗剂(包括艾派西班)开发的研究重点介绍了这些化合物的合成和药理学评估。该研究强调了艾派西班有效的催产素拮抗特性及其对血管加压素受体的选择性。本研究为进一步探索艾派西班在各种治疗背景下的应用提供了基础知识,特别是考虑到其高效性和选择性 (Borthwick et al., 2006).

早泄的临床疗效

一项临床研究评估了艾派西班治疗早泄的疗效。这项随机、双盲、安慰剂对照研究发现,虽然艾派西班耐受性良好,但与安慰剂相比,它并没有显着改变早泄男性的阴道内射精潜伏期。这一结果为艾派西班在性健康中的临床应用和局限性提供了重要的见解 (Shinghal et al., 2013)

属性

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHCWRQFNKUYCG-QUZACWSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029864
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epelsiban

CAS RN

872599-83-2
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872599-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epelsiban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epelsiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPELSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epelsiban
Reactant of Route 2
Epelsiban
Reactant of Route 3
Reactant of Route 3
Epelsiban
Reactant of Route 4
Epelsiban
Reactant of Route 5
Reactant of Route 5
Epelsiban
Reactant of Route 6
Epelsiban

Citations

For This Compound
160
Citations
R Shinghal, A Barnes, KM Mahar, B Stier… - The journal of sexual …, 2013 - academic.oup.com
… Stopwatch timed IELT recordings and a modified version of the patient‐reported outcome questionnaire the IPE were used in this study to determine the effect of epelsiban when taken …
Number of citations: 73 academic.oup.com
KM Mahar, B Stier, M Fries… - … Pharmacology in Drug …, 2015 - Wiley Online Library
… of ascending doses of epelsiban in healthy female volunteers (n = 48). The pharmacokinetics of the epelsiban metabolite, GSK2395448, were also assessed. Epelsiban was readily …
Number of citations: 3 accp1.onlinelibrary.wiley.com
KM Mahar, MB Enslin, A Gress… - Clinical …, 2018 - Wiley Online Library
… of epelsiban total daily doses ranging from 600 to 900 mg. In 1 study (n = 12), epelsiban was … In the repeat‐dose double‐blind study, epelsiban and placebo were administered to 31 …
Number of citations: 6 accp1.onlinelibrary.wiley.com
AD Borthwick, J Liddle - Protein‐Protein Interactions in Drug …, 2013 - Wiley Online Library
This chapter contains sections titled: Introduction Aryl‐2,5‐DKP Template Discovery and Initial Structure–Activity Relationship Studies Synthesis of the RRR and RRS 6‐Indanyl‐3‐…
Number of citations: 8 onlinelibrary.wiley.com
S McCallum, C Rouget, M Rekik, P Camparo… - The Journal of …, 2015 - auajournals.org
… contraction of human isolated prostatic urethra and determine whether this response is mediated by specific OT receptors using the selective oxytocin receptor antagonist epelsiban. …
Number of citations: 3 www.auajournals.org
PJ Brighton, MJ Fossler, S Quenby, AM Blanks - Endocrinology, 2020 - academic.oup.com
… OTR antagonists retosiban and epelsiban compared with the … -site competitive binding kinetics for epelsiban, retosiban, and … Oxytocin and atosiban, but not retosiban and epelsiban, …
Number of citations: 3 academic.oup.com
AD Borthwick, J Liddle, DE Davies… - Journal of Medicinal …, 2012 - ACS Publications
… 3′-pyridyl R-sec-butyl morpholine amide Epelsiban (69), a highly potent oxytocin antagonist (pK … Epelsiban has low levels of intrinsic clearance against the microsomes of four species, …
Number of citations: 60 pubs.acs.org
JS Paço, BJ Pereira - Urology, 2016 - Elsevier
… Epelsiban While epelsiban administered orally did not produce the expected results, intrathecal or intracerebroventricular route of administration appears to be more effective. …
Number of citations: 18 www.sciencedirect.com
T Zarganes‐Tzitzikas, P Patil, K Khoury… - European journal of …, 2015 - Wiley Online Library
… Herein, we report on the synthesis of tetrazole-fused ketopiperazines that are potentially bioisosteres to the Epelsiban (4) scaffold. Surprisingly, a related scaffold was described in the …
L Craciunas, N Tsampras, M Kollmann… - Cochrane Database …, 2021 - cochranelibrary.com
… Other oxytocin antagonists include barusiban, nolasiban, epelsiban, and retosiban. Administration of oxytocin antagonists around the time of ET has been proposed as a means to …
Number of citations: 13 www.cochranelibrary.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。